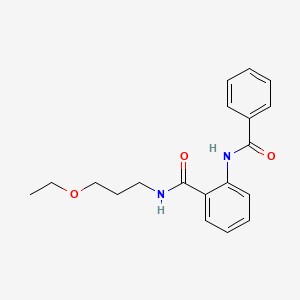
2-benzamido-N-(3-ethoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzamido-N-(3-ethoxypropyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of two benzamide groups connected via an ethoxypropyl chain. Benzamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(3-ethoxypropyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamides often employs similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzamide groups, where functional groups are replaced by other atoms or groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-benzamido-N-(3-ethoxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antitumor properties, as HDAC inhibitors have shown promise in cancer therapy.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets, such as HDACs. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the induction of apoptosis (programmed cell death) in cancer cells and the arrest of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(3-ethoxypropyl)benzamide
- 2-(benzoylamino)-N-(3-ethoxypropyl)benzamide
Comparison
Compared to similar compounds, 2-benzamido-N-(3-ethoxypropyl)benzamide is unique due to its dual benzamide groups, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature can contribute to its effectiveness as an HDAC inhibitor and its potential therapeutic applications .
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-benzamido-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-14-8-13-20-19(23)16-11-6-7-12-17(16)21-18(22)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
ZYYREGMSLRRNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


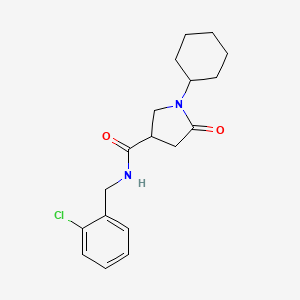
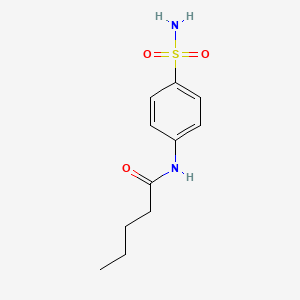

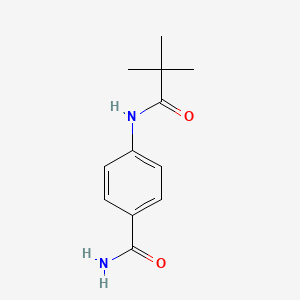
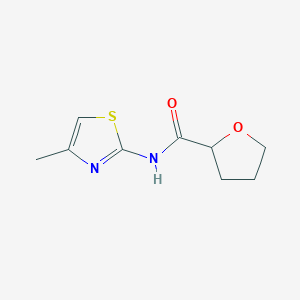
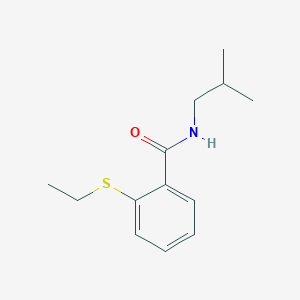
![N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172195.png)
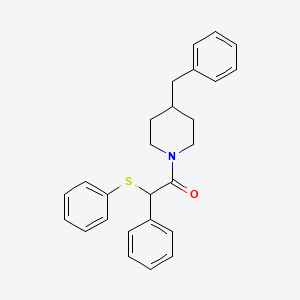
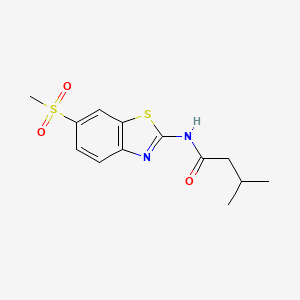
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172211.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11172213.png)
![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B11172217.png)
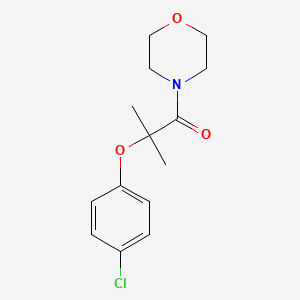
![2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172229.png)
